molecular formula C43H53N9O8S2 B10846224 Ac-Cys(1)-Phe-D-Trp-Lys-Tyr-Cys(1)-NH2

Ac-Cys(1)-Phe-D-Trp-Lys-Tyr-Cys(1)-NH2

Cat. No.: B10846224
M. Wt: 888.1 g/mol
InChI Key: UHSPHALTSYXFRP-AWWLJPPNSA-N
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Description

The compound Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide is a synthetic peptide with a specific sequence of amino acids. This peptide is characterized by the presence of acetylated cysteine residues at both the N-terminus and C-terminus, which can influence its stability and biological activity. The inclusion of D-Tryptophan, an unnatural amino acid, further distinguishes this peptide, potentially altering its interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, usually protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at the N-terminus and side chains, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers to increase efficiency and yield. High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide: can undergo various chemical reactions, including:

    Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The amino groups in lysine and the phenolic group in tyrosine can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with acyl or alkyl groups attached to lysine or tyrosine residues.

Scientific Research Applications

Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide: has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

    Biology: Investigated for its interactions with proteins and enzymes, particularly those involving cysteine residues.

    Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or modulators of protein-protein interactions.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism by which Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide exerts its effects depends on its interaction with specific molecular targets. The acetylated cysteine residues can form disulfide bonds with cysteine residues in target proteins, potentially altering their structure and function. The presence of D-Tryptophan may influence the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide: can be compared with other peptides containing cysteine residues, such as:

    Glutathione: A tripeptide with a cysteine residue, involved in redox reactions and detoxification.

    Oxytocin: A peptide hormone with a disulfide bond, involved in social bonding and reproduction.

    Vasopressin: A peptide hormone with a disulfide bond, involved in water retention and blood pressure regulation.

The uniqueness of Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide lies in its specific sequence and the presence of D-Tryptophan, which can confer distinct biological properties and interactions.

Properties

Molecular Formula

C43H53N9O8S2

Molecular Weight

888.1 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R)-19-acetamido-10-(4-aminobutyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C43H53N9O8S2/c1-25(53)47-37-24-62-61-23-36(38(45)55)52-41(58)34(20-27-14-16-29(54)17-15-27)49-39(56)32(13-7-8-18-44)48-42(59)35(21-28-22-46-31-12-6-5-11-30(28)31)51-40(57)33(50-43(37)60)19-26-9-3-2-4-10-26/h2-6,9-12,14-17,22,32-37,46,54H,7-8,13,18-21,23-24,44H2,1H3,(H2,45,55)(H,47,53)(H,48,59)(H,49,56)(H,50,60)(H,51,57)(H,52,58)/t32-,33-,34-,35+,36-,37-/m0/s1

InChI Key

UHSPHALTSYXFRP-AWWLJPPNSA-N

Isomeric SMILES

CC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N

Canonical SMILES

CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N

Origin of Product

United States

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